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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-bromo-1-chlorocyclobutane, a

halogenated cyclobutane derivative with significant potential as a synthetic intermediate in

organic chemistry and drug discovery. The document covers its nomenclature, physicochemical

properties, spectroscopic profile, synthesis methodologies, and key chemical reactions.

Detailed experimental protocols for its synthesis and representative reactions are provided,

alongside a discussion of its potential applications in medicinal chemistry. This guide is

intended to be a valuable resource for researchers and professionals engaged in the design

and synthesis of novel chemical entities.

Introduction
1-Bromo-1-chlorocyclobutane, a geminal dihalocyclobutane, is a valuable building block in

organic synthesis. The presence of two different halogen atoms on the same carbon within a

strained cyclobutane ring offers unique reactivity and opportunities for selective

functionalization. The cyclobutane motif itself is of growing interest in medicinal chemistry, as

its incorporation into molecular scaffolds can modulate physicochemical properties such as

lipophilicity and metabolic stability, and influence the conformational preferences of drug

candidates. This guide aims to consolidate the available technical information on 1-bromo-1-
chlorocyclobutane, providing a practical resource for its utilization in research and

development.
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Nomenclature and Physicochemical Properties
The IUPAC name for the compound is 1-bromo-1-chlorocyclobutane[1]. Its chemical

structure and key identifiers are presented below.

Table 1: Compound Identification

Identifier Value

IUPAC Name 1-bromo-1-chlorocyclobutane[1]

CAS Number 31038-07-0[1]

Molecular Formula C₄H₆BrCl[1][2]

Molecular Weight 169.45 g/mol [1]

Canonical SMILES C1CC(C1)(Cl)Br[1]

InChIKey XSCXKWZUJRRLIL-UHFFFAOYSA-N[1]

A summary of its computed physicochemical properties is provided in Table 2. These

parameters are crucial for understanding its behavior in various chemical and biological

systems.

Table 2: Physicochemical Properties
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Property Value Source

Density (Predicted) 1.7 ± 0.1 g/cm³ [3]

Boiling Point (Predicted) 151.9 ± 13.0 °C at 760 mmHg [3]

XLogP3 2.4 [1][2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
0 [2]

Rotatable Bond Count 0 [2]

Exact Mass 167.93414 Da [1][2]

Topological Polar Surface Area 0 Å² [1]

Spectroscopic Data
The characterization of 1-bromo-1-chlorocyclobutane relies on standard spectroscopic

techniques. Below is a summary of expected and reported spectral data.

Mass Spectrometry
The mass spectrum of 1-bromo-1-chlorocyclobutane is characterized by a complex isotopic

pattern in the molecular ion region due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine

(³⁵Cl and ³⁷Cl) isotopes.

Table 3: Mass Spectrometry Data
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m/z Interpretation

168, 170, 172

Molecular ion peaks ([M]⁺) exhibiting the

characteristic isotopic pattern for a compound

containing one bromine and one chlorine atom.

133, 135
Fragment ion corresponding to the loss of a

chlorine atom ([M-Cl]⁺).

89
Fragment ion corresponding to the loss of a

bromine atom ([M-Br]⁺).

The fragmentation pattern is initiated by the cleavage of the carbon-halogen bonds, which are

the weakest bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 1-bromo-1-chlorocyclobutane are not readily

available in the searched literature, a predicted ¹H and ¹³C NMR spectrum can be described

based on its structure.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene

protons of the cyclobutane ring. The protons on the carbon adjacent to the dihalo-substituted

carbon (C2 and C4) would be expected to appear further downfield compared to the proton on

the C3 carbon due to the deshielding effect of the halogens.

¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals

corresponding to the three different carbon environments in the molecule. The most downfield

signal would be for the C1 carbon bearing the two halogen atoms, followed by the C2/C4

carbons, and the most upfield signal would be for the C3 carbon.

Infrared (IR) Spectroscopy
The IR spectrum of 1-bromo-1-chlorocyclobutane would be expected to exhibit characteristic

absorptions for C-H stretching of the methylene groups in the region of 2850-3000 cm⁻¹ and C-

C bond vibrations. The C-Br and C-Cl stretching vibrations would be expected in the fingerprint

region, typically below 800 cm⁻¹.
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Synthesis and Experimental Protocols
The synthesis of 1-bromo-1-chlorocyclobutane can be approached through a few general

strategies, primarily involving the halogenation of a cyclobutane precursor.

Synthetic Pathways
Two plausible synthetic routes are outlined below.

Route 1: Halogenation of Cyclobutanone Route 2: Halogenation of Chlorocyclobutane

Cyclobutanone

1-Chlorocyclobutanone

Chlorination

1-Bromo-1-chlorocyclobutane

Bromination

Chlorocyclobutane

1-Bromo-1-chlorocyclobutane

Radical Bromination

Click to download full resolution via product page

Caption: Synthetic routes to 1-Bromo-1-chlorocyclobutane.

Experimental Protocol: Synthesis from
Chlorocyclobutane (Route 2)
This protocol describes a representative procedure for the synthesis of 1-bromo-1-
chlorocyclobutane via radical bromination of chlorocyclobutane.

Materials:

Chlorocyclobutane
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N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄) or other suitable solvent

Saturated sodium bicarbonate solution

Saturated sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

chlorocyclobutane (1.0 eq) in carbon tetrachloride.

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02

eq).

Heat the reaction mixture to reflux under inert atmosphere for 4-6 hours. The reaction can be

monitored by GC-MS or TLC.

After completion, cool the reaction mixture to room temperature.

Filter the mixture to remove succinimide.

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium

thiosulfate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by fractional distillation to obtain 1-bromo-1-chlorocyclobutane.
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Chemical Reactions and Experimental Protocols
1-Bromo-1-chlorocyclobutane is a versatile substrate for various organic transformations,

primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution
The C1 carbon is electrophilic and susceptible to attack by nucleophiles. The differential

reactivity of the C-Br and C-Cl bonds can potentially allow for selective substitution, although

this can be challenging.

1-Bromo-1-chlorocyclobutane

1-Azido-1-chlorocyclobutane

SN2 Reaction

Nucleophile (e.g., N₃⁻)

Click to download full resolution via product page

Caption: Nucleophilic substitution of 1-Bromo-1-chlorocyclobutane.

Experimental Protocol: Reaction with Sodium Azide

This protocol provides a representative procedure for a nucleophilic substitution reaction.

Materials:

1-Bromo-1-chlorocyclobutane

Sodium azide (NaN₃)

Dimethylformamide (DMF)
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Diethyl ether

Water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve 1-bromo-1-chlorocyclobutane (1.0 eq) in DMF.

Add sodium azide (1.2 eq) to the solution.

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by GC-

MS.

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic extracts and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure to yield the crude product, 1-

azido-1-chlorocyclobutane.

Further purification can be achieved by column chromatography.

Elimination Reactions
In the presence of a strong, non-nucleophilic base, 1-bromo-1-chlorocyclobutane can

undergo elimination reactions to form cyclobutene derivatives.
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1-Bromo-1-chlorocyclobutane

1-Bromocyclobutene and/or 1-Chlorocyclobutene

E2 Elimination

Strong Base (e.g., t-BuOK)

Click to download full resolution via product page

Caption: Elimination reaction of 1-Bromo-1-chlorocyclobutane.

Experimental Protocol: Reaction with Potassium tert-Butoxide

This protocol describes a representative procedure for an elimination reaction.

Materials:

1-Bromo-1-chlorocyclobutane

Potassium tert-butoxide (t-BuOK)

Anhydrous tetrahydrofuran (THF)

Saturated ammonium chloride solution

Diethyl ether

Water

Brine

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-bromo-1-
chlorocyclobutane (1.0 eq) in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an

additional 2-4 hours. Monitor the reaction by GC-MS.

Quench the reaction by the slow addition of saturated ammonium chloride solution.

Extract the mixture with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and carefully evaporate the solvent to obtain the crude product mixture of

halocyclobutenes.

The products can be separated and purified by preparative gas chromatography or careful

fractional distillation.

Applications in Drug Development
While specific examples of marketed drugs containing the 1-bromo-1-chlorocyclobutane
moiety are not identified, the use of gem-dihalocycloalkanes as synthetic intermediates in

medicinal chemistry is a growing area of interest. These motifs can serve as precursors to a

variety of functionalized cyclobutanes, which are increasingly incorporated into drug candidates

to enhance their pharmacological profiles. The strained nature of the cyclobutane ring can

impart unique conformational constraints on a molecule, which can be beneficial for binding to

biological targets. Furthermore, the introduction of a cyclobutane ring can increase the sp³

character of a molecule, a property often associated with improved clinical success rates.
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Conclusion
1-Bromo-1-chlorocyclobutane is a synthetically useful building block with the potential for

diverse applications in organic synthesis and medicinal chemistry. Its unique structural

features, including the strained cyclobutane ring and the presence of two different halogens on

a single carbon, allow for a range of chemical transformations. This guide has provided a

comprehensive overview of its properties, synthesis, and reactivity, including representative

experimental protocols. It is anticipated that the information contained herein will facilitate the

further exploration and utilization of this versatile compound in the development of novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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